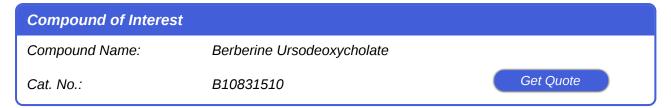


The Pharmacokinetic Profile of Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel chemical entity formed by an ionic salt of berberine (BBR) and ursodeoxycholic acid (UDCA). This compound is under investigation for its potential therapeutic effects in metabolic diseases, including hyperlipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. Understanding the pharmacokinetic (PK) profile of BUDCA is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the berberine and ursodeoxycholate moieties following oral administration of **Berberine Ursodeoxycholate** in humans. The data is derived from a double-blind, randomized, placebo-controlled, doseranging study in patients with hyperlipidemia[1][2][3].

Table 1: Pharmacokinetic Parameters of Berberine after Single and Multiple Doses of **Berberine Ursodeoxycholate**



Parameter	500 mg/day (250 mg/dose)	1000 mg/day (500 mg/dose)	2000 mg/day (1000 mg/dose)
Day 1 (Single Dose)			
AUClast (hr·ng/mL)	2.9 (± 1.4)	3.3 (± 2.4)	7.2 (± 3.8)
Cmax (ng/mL)	0.4 (± 0.2)	0.4 (± 0.3)	0.9 (± 0.5)
Tmax (hr)	3.5 [2.0–8.3]	4.0 [2.0–8.0]	4.0 [3.0–12.0]
T1/2 (hr)	9.0 (± 1.5)	10.6 (± 2.3)	8.2 (± 1.7)
Day 28 (Multiple Doses)			
AUClast (hr·ng/mL)	12.1 (± 6.3)	11.8 (± 6.4)	27.5 (± 17.5)
Cmax (ng/mL)	1.0 (± 0.5)	0.9 (± 0.5)	2.1 (± 1.3)
Tmax (hr)	4.0 [2.0–8.0]	3.5 [2.0–4.2]	4.0 [3.0–8.0]
T1/2 (hr)	9.7 (± 2.5)	8.3 (± 1.8)	9.9 (± 2.4)

Data are presented as mean (\pm standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid after Single and Multiple Doses of **Berberine Ursodeoxycholate**



Parameter	500 mg/day (250 mg/dose)	1000 mg/day (500 mg/dose)	2000 mg/day (1000 mg/dose)
Day 1 (Single Dose)			
AUClast (hr·ng/mL)	2050 (± 1030)	3010 (± 1420)	4870 (± 2240)
Cmax (ng/mL)	412 (± 194)	511 (± 235)	711 (± 325)
Tmax (hr)	2.0 [1.0–4.0]	3.0 [2.0–8.0]	4.0 [3.0–8.0]
T1/2 (hr)	3.3 (± 1.2)	6.8 (± 3.8)	4.8 (± 1.7)
Day 28 (Multiple Doses)			
AUClast (hr·ng/mL)	4170 (± 2040)	6110 (± 2610)	9980 (± 4260)
Cmax (ng/mL)	716 (± 305)	967 (± 394)	1540 (± 614)
Tmax (hr)	3.0 [2.0–4.1]	4.0 [3.0–8.0]	4.0 [3.0–8.0]
T1/2 (hr)	6.8 (± 4.4)	7.0 (± 3.2)	7.1 (± 2.9)

Data are presented as mean (± standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Experimental Protocols

The pharmacokinetic data presented above were obtained from a clinical trial with the following design and methodologies[1][2][3]:

1. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- The study was registered on Clinicaltrials.gov with the identifier NCT03381287[1]. Other related studies for different indications have also been registered (NCT03656744, NCT06411275)[4][5][6][7].



2. Participant Population:

- A total of 50 adult subjects with a history of hypercholesterolemia.
- Inclusion criteria included serum LDL cholesterol levels above 2.59 mmol/L (> 99.9 mg/dL).
- Participants were required to discontinue any lipid-lowering medications for at least 28 days prior to and for the duration of the study.
- 3. Dosing Regimen:
- Participants were randomized into three sequential dosing cohorts to receive either
 Berberine Ursodeoxycholate or a matching placebo in a 3:1 ratio.
- The three dosing groups were:
 - Group I: 500 mg/day
 - Group II: 1000 mg/day
 - Group III: 2000 mg/day
- The study medication was administered in two divided doses daily for 28 days.
- 4. Sample Collection and Bioanalysis:
- Blood samples for pharmacokinetic analysis were collected at pre-defined time points on Day 1 and Day 28.
- Plasma concentrations of berberine and ursodeoxycholic acid were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The transitions used for quantification were 336.1 → 292.0 m/z for berberine and 391.1 → 373.2 m/z for ursodeoxycholic acid. Deuterated internal standards were used for both analytes.
- The dynamic range of the assay was 0.01–5.00 ng/mL for berberine and 30–6000 ng/mL for ursodeoxycholic acid.

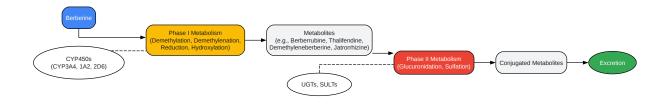


Signaling Pathways and Metabolism

While specific studies on the metabolic pathways of the combined **Berberine Ursodeoxycholate** entity are not yet available, the metabolism of its individual components, berberine and ursodeoxycholic acid, is well-documented. It is presumed that upon oral administration, the ionic salt dissociates, and the two moieties are absorbed and metabolized independently.

Berberine Metabolism

Berberine undergoes extensive phase I and phase II metabolism, primarily in the liver and intestine[8][9]. The major metabolic pathways include demethylation, demethylenation, reduction, and hydroxylation, followed by conjugation with glucuronic acid or sulfate[10][11]. Key enzymes involved are Cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP1A2, and CYP2D6 for phase I metabolism, and UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs) for phase II conjugation[10][11][12].



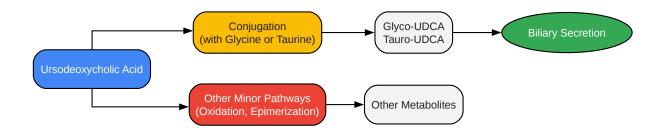
Click to download full resolution via product page

Caption: Metabolic pathway of Berberine.

Ursodeoxycholic Acid Metabolism

Ursodeoxycholic acid is primarily absorbed in the small intestine and undergoes extensive first-pass metabolism in the liver. The main metabolic pathway is conjugation with the amino acids glycine or taurine[13]. These conjugated forms are then secreted into the bile. A smaller fraction of UDCA can undergo oxidation and epimerization[14].





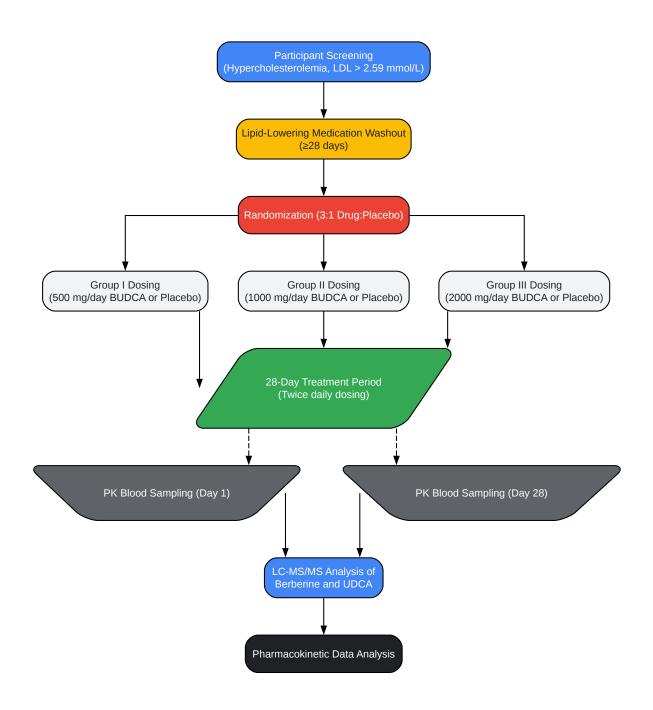
Click to download full resolution via product page

Caption: Metabolic pathway of Ursodeoxycholic Acid.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial from which the pharmacokinetic data was obtained.





Click to download full resolution via product page

Caption: Clinical trial workflow for BUDCA pharmacokinetic study.



Conclusion

The available pharmacokinetic data from a phase I clinical trial in patients with hyperlipidemia demonstrate that both berberine and ursodeoxycholic acid are absorbed following oral administration of **Berberine Ursodeoxycholate**. The exposure to both moieties, as measured by AUC and Cmax, increases with escalating doses. The pharmacokinetic profiles suggest that the compound is suitable for twice-daily dosing. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of **Berberine Ursodeoxycholate** and to investigate potential drug-drug interactions. The independent metabolism of berberine and ursodeoxycholic acid provides a basis for understanding the disposition of this novel ionic salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. HTD1801 Lowers Liver Fat Content With Presumed NASH and Diabetes [natap.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A phase 2, proof of concept, randomised controlled trial of berberine ursodeoxycholate in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats PMC [pmc.ncbi.nlm.nih.gov]



- 10. jptcp.com [jptcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 14. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Berberine Ursodeoxycholate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholate-pharmacokinetic-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com